

Chemical structure and properties of trans-1aminocyclobutane-1,3-dicarboxylic acid

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An In-depth Technical Guide to trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of trans-1-aminocyclobutane-1,3-dicarboxylic acid (**trans-ACBD**). As a conformationally constrained analog of glutamate, **trans-ACBD** is a potent and selective agonist for the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of Excitatory Amino Acid Transporters (EAATs). This document collates available physicochemical data, detailed experimental protocols for its characterization, and visual representations of its role in glutamatergic signaling and relevant experimental workflows.

Chemical Structure and Physicochemical Properties

trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a cyclic non-proteinogenic amino acid. The "trans" configuration indicates that the amino and the C3-carboxylic acid groups are on opposite sides of the cyclobutane ring.

Chemical Structure:



Table 1: General and Physicochemical Properties of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

Property	Value	Reference
IUPAC Name	trans-1-aminocyclobutane-1,3- dicarboxylic acid	N/A
Synonyms	trans-ACBD	N/A
CAS Number	73550-55-7	[1]
Molecular Formula	C ₆ H ₉ NO ₄	[1]
Molecular Weight	159.14 g/mol	[1]
Melting Point	Data not available	_
Solubility	Data not available	_
рКа	Data not available for the amino-substituted compound. For the parent transcyclobutane-1,3-dicarboxylic acid, pKa values have been reported, but are not directly transferable.	

Note: Specific experimental data for melting point, solubility, and pKa of **trans-ACBD** are not readily available in the surveyed literature. These properties would need to be determined experimentally.

Spectroscopic Data

Detailed experimental spectra for trans-1-aminocyclobutane-1,3-dicarboxylic acid are not widely published. The following are predicted key characteristics based on the structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data for trans-1-Aminocyclobutane-1,3-dicarboxylic Acid



Spectrum Type	Predicted Chemical Shifts / Frequencies
¹ H NMR	Signals corresponding to the two diastereotopic methylene protons and the methine proton on the cyclobutane ring. The chemical shifts would be influenced by the presence of the carboxylic acid and amino groups.
¹³ C NMR	Resonances for the quaternary carbon bonded to the amino and carboxyl groups, the two methylene carbons, the methine carbon, and the two carboxyl carbons.
FTIR (cm ⁻¹)	Broad O-H stretch from carboxylic acids (approx. 2500-3300), N-H stretch from the amino group (approx. 3300-3500), C=O stretch from carboxylic acids (approx. 1700-1725), and C-N stretch (approx. 1020-1250).

Biological Activity and Mechanism of Action

trans-ACBD is a dual-acting compound primarily targeting the glutamatergic system.

- NMDA Receptor Agonism: It is a potent and selective agonist at the NMDA receptor, a
 subtype of ionotropic glutamate receptors.[2] Activation of NMDA receptors by agonists like
 trans-ACBD leads to the opening of the ion channel, allowing for the influx of Ca²⁺ into the
 neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades
 involved in synaptic plasticity, learning, and memory.[3]
- Excitatory Amino Acid Transporter (EAAT) Inhibition: trans-ACBD is also a potent inhibitor of EAATs.[1] These transporters are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the synaptic signal. Inhibition of EAATs by trans-ACBD would lead to an increase in the extracellular concentration of glutamate, potentially enhancing glutamatergic neurotransmission.

Signaling Pathway



As an NMDA receptor agonist, **trans-ACBD** initiates a complex intracellular signaling cascade upon binding to the receptor. The following diagram illustrates a simplified representation of this pathway.



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NMDA Receptor Agonism Signaling Pathway

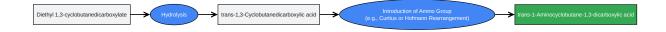
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of trans-1-aminocyclobutane-1,3-dicarboxylic acid.

Synthesis of trans-1-Aminocyclobutane-1,3-dicarboxylic Acid

A specific, detailed synthesis protocol for **trans-ACBD** is not readily available in the surveyed literature. However, a general approach can be inferred from the synthesis of related cyclobutane dicarboxylic acids. A plausible synthetic route would involve the formation of the cyclobutane ring followed by the introduction of the amino group.

Conceptual Synthetic Workflow:





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Conceptual Synthesis Workflow

NMDA Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to characterize NMDA receptor agonists.

Objective: To determine the binding affinity of trans-ACBD to the NMDA receptor.

Materials:

- [3H]MK-801 (a non-competitive NMDA receptor antagonist radioligand)
- Rat brain membrane preparation (e.g., from cortex or hippocampus)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glutamate and glycine (co-agonists)
- trans-ACBD at various concentrations
- Non-specific binding control (e.g., a high concentration of unlabeled MK-801 or phencyclidine)
- Glass fiber filters
- Scintillation cocktail and counter

Procedure:

- Prepare rat brain membranes by homogenization and centrifugation.
- In a 96-well plate, add the membrane preparation to the assay buffer.
- Add a fixed concentration of glutamate and glycine to activate the receptors.
- Add varying concentrations of trans-ACBD to the wells.



- Add a fixed concentration of [3H]MK-801 to all wells.
- For non-specific binding determination, add a saturating concentration of unlabeled MK-801 to a set of wells.
- Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Analyze the data to determine the IC₅₀ value of **trans-ACBD**, which can then be used to calculate its binding affinity (Ki).

Excitatory Amino Acid Transporter (EAAT) Inhibition Assay

This protocol is based on a common method to assess the inhibition of glutamate uptake by EAATs.

Objective: To determine the inhibitory potency of **trans-ACBD** on EAATs.

Materials:

- [3H]L-glutamate
- Synaptosomes or cultured cells expressing EAATs (e.g., primary astrocytes)
- Assay buffer (e.g., Krebs-Ringer-HEPES)
- trans-ACBD at various concentrations
- A known EAAT inhibitor as a positive control (e.g., TBOA)



Scintillation cocktail and counter

Procedure:

- Prepare synaptosomes from rat brain tissue or culture cells expressing EAATs.
- Pre-incubate the synaptosomes or cells with varying concentrations of trans-ACBD or control compounds in the assay buffer at 37°C.
- Initiate the uptake reaction by adding a fixed concentration of [3H]L-glutamate.
- Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).
- Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the percentage of inhibition of glutamate uptake at each concentration of trans ACBD and determine the IC₅₀ value.

Conclusion

trans-1-Aminocyclobutane-1,3-dicarboxylic acid is a valuable pharmacological tool for studying the glutamatergic system. Its dual action as an NMDA receptor agonist and an EAAT inhibitor makes it a complex and interesting molecule for research in neuroscience and drug development. Further experimental determination of its physicochemical properties and detailed spectroscopic analysis are warranted to fully characterize this compound. The provided protocols offer a foundation for researchers to investigate the synthesis and biological activity of **trans-ACBD**.

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